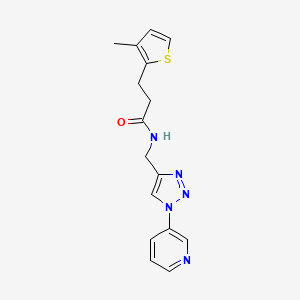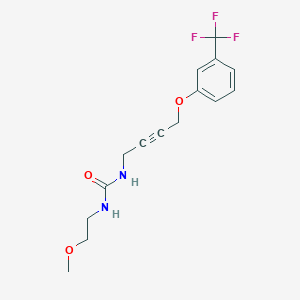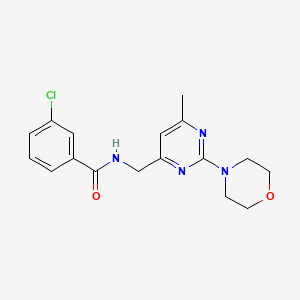
3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide is a chemical compound that belongs to the class of morpholinopyrimidines
作用機序
Mode of Action
It’s worth noting that many drugs work by interacting with biological targets, altering their function and leading to changes in the biochemical pathways within the cell .
Biochemical Pathways
The compound may influence various pathways depending on its targets and mode of action .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects would depend on the compound’s interaction with its targets and the subsequent alterations in biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide interacts with its targets . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide typically involves multiple steps. One common approach is to start with 6-methyl-2-morpholinopyrimidin-4-ol as the core structure. The following steps outline a general synthetic route:
Activation of the Core Structure: : The hydroxyl group of 6-methyl-2-morpholinopyrimidin-4-ol is activated using a suitable reagent such as thionyl chloride to form the corresponding chloro derivative.
Nucleophilic Substitution: : The activated core structure is then reacted with 3-chlorobenzamide in the presence of a base such as triethylamine to introduce the benzamide moiety.
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure high yield and purity. Process optimization, including the use of catalysts and control of reaction conditions, is crucial to achieve cost-effective production.
化学反応の分析
Types of Reactions
3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as amines, alcohols, and halides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered functional groups and properties.
科学的研究の応用
3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide has several scientific research applications:
Medicine: : The compound has shown potential as an inhibitor of certain enzymes, making it useful in the development of new pharmaceuticals.
Biology: : It can be used as a tool in biological studies to understand enzyme mechanisms and pathways.
Chemistry: : The compound serves as a building block for the synthesis of more complex molecules.
Industry: : It has applications in the development of new materials and chemical processes.
類似化合物との比較
3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide is unique due to its specific structural features and biological activities Similar compounds include other morpholinopyrimidines and benzamide derivatives, which may have different substituents or core structures
List of Similar Compounds
6-methyl-2-morpholinopyrimidin-4-ol
2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
特性
IUPAC Name |
3-chloro-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-9-15(21-17(20-12)22-5-7-24-8-6-22)11-19-16(23)13-3-2-4-14(18)10-13/h2-4,9-10H,5-8,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSUXAAJIQKXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
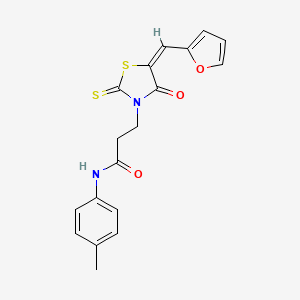
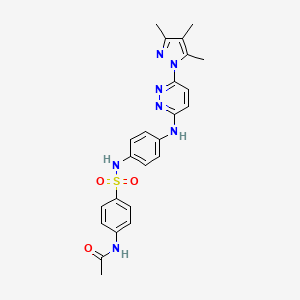
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide](/img/new.no-structure.jpg)
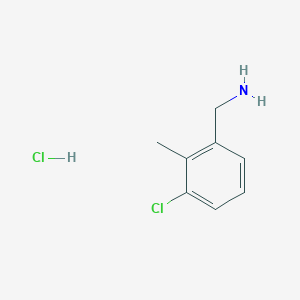
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-methoxyacetamide](/img/structure/B2967148.png)
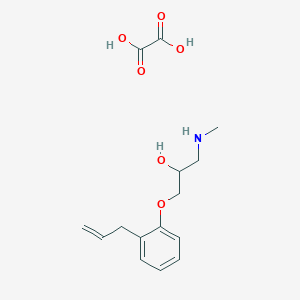

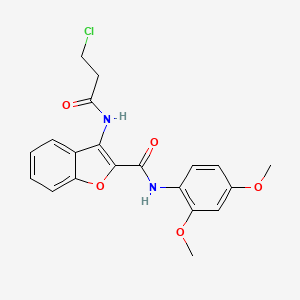
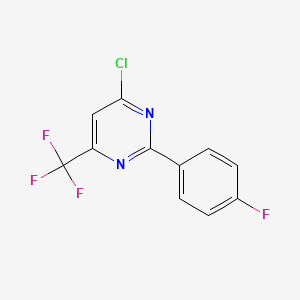
![2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2967155.png)
![N-[2-(2-fluoro-5-methylbenzenesulfonamido)ethyl]prop-2-enamide](/img/structure/B2967158.png)
![4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2967159.png)
